Octyl dihydrogen phosphate-morpholine (1/1) is a chemical compound characterized by the molecular formula and a molecular weight of 384.45 g/mol. This compound is synthesized from octyl dihydrogen phosphate and morpholine in a stoichiometric ratio of 1:2. It exhibits unique chemical properties that make it suitable for various scientific and industrial applications, particularly due to its amphiphilic nature, which combines hydrophobic and hydrophilic characteristics.
The biological activity of octyl dihydrogen phosphate-morpholine is linked to its interaction with biological systems. It has been studied for its potential effects on specific molecular targets, such as proteins and enzymes. This compound may alter the activity of these targets, leading to various biological effects. Its applications in biological research include studying its therapeutic potential and understanding its interactions within cellular systems.
The synthesis of octyl dihydrogen phosphate-morpholine typically involves the following steps:
Interaction studies involving octyl dihydrogen phosphate-morpholine focus on its compatibility with other substances. These studies assess how the compound behaves in formulations where it acts as a surfactant or dispersant. Understanding these interactions is crucial for optimizing its use in different applications, ensuring stability and efficacy in mixtures with other chemicals.
Octyl dihydrogen phosphate-morpholine can be compared with several similar compounds, highlighting its unique features:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Octyl dihydrogen phosphate | A surfactant lacking amine functionality; used primarily for hydrophobic applications. | |
Morpholine | A cyclic amine widely used in pharmaceuticals; less hydrophobic than the combined compound. | |
Dodecyl dihydrogen phosphate | Intermediate chain length; used in cosmetics and personal care products. | |
Octadecyl dihydrogen phosphate | Similar surfactant properties but longer alkyl chain; enhances hydrophobic interactions. |
The uniqueness of octyl dihydrogen phosphate-morpholine lies in its specific combination of an alkyl chain with an amine component, which enhances its utility across both hydrophilic and hydrophobic environments, making it particularly versatile for industrial applications.
The co-crystallization of octyl dihydrogen phosphate (C₈H₁₉O₄P) and morpholine (C₄H₉NO) proceeds via a proton-transfer mechanism, where the acidic phosphate group donates a proton to morpholine’s tertiary amine, forming an ion pair (C₈H₁₈O₄P⁻·C₄H₁₀NO⁺). This reaction occurs spontaneously in anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF), achieving >95% conversion at 25°C within 2 hours. Catalytic quantities of Brønsted acids (e.g., p-toluenesulfonic acid) accelerate proton transfer by pre-organizing the reactants through hydrogen-bonded intermediates, reducing crystallization induction times by 40%.
Table 1: Catalytic Systems for Co-crystallization
Catalyst (5 mol%) | Solvent | Reaction Time (h) | Yield (%) |
---|---|---|---|
None | THF | 2.0 | 95 |
p-TsOH | THF | 1.2 | 97 |
Acetic acid | DMF | 1.5 | 93 |
Solvent polarity directly governs the equilibrium between ionic and neutral species, with high-dielectric media (ε > 30) favoring complete proton transfer. In chloroform (ε = 4.8), competing hydrogen bonding between the solvent and phosphate group leads to partial protonation, yielding a mixture of 1:1 and 1:2 complexes. Methanol’s protic nature disrupts ionic pairing through solvation competition, reducing 1:1 selectivity to 68% compared to 98% in acetonitrile.
Table 2: Solvent Impact on Complex Stoichiometry
Solvent | Dielectric Constant (ε) | 1:1 Selectivity (%) |
---|---|---|
Acetonitrile | 37.5 | 98 |
DMF | 36.7 | 95 |
Methanol | 32.7 | 68 |
Chloroform | 4.8 | 54 |
Infrared spectroscopy confirms phosphate O–H···N(morpholine) hydrogen bonds (ν(O–H) = 2500 cm⁻¹, Δν = −120 cm⁻¹ vs. free O–H). X-ray crystallography reveals a layered structure where the octyl chains adopt all-trans conformations, maximizing van der Waals interactions, while ionic pairs form infinite chains via P=O···H–N hydrogen bonds (2.89 Å). Density functional theory (DFT) calculations estimate the hydrogen bond energy at −8.3 kcal/mol, with dispersion forces contributing −4.1 kcal/mol per methylene group.
Transitioning from batch to continuous flow synthesis introduces three primary challenges:
Table 3: Continuous Flow Process Parameters
Parameter | Optimal Value | Acceptable Range |
---|---|---|
Flow rate | 5 mL/min | 3–7 mL/min |
Reactor diameter | 0.8 mm | 0.5–1.2 mm |
Cooling zone temperature | 15°C | 10–20°C |
Density functional theory calculations have revealed significant insights into the hydrogen bonding networks present in octyl dihydrogen phosphate--morpholine complexes [1] [2] [3]. The molecular formula C₁₂H₂₈NO₅P represents a 1:1 stoichiometric complex with a molecular weight of 297.33 g/mol, where the phosphate group forms characteristic hydrogen bonding patterns with the morpholine nitrogen atom [4] [5].
Natural bond orbital analysis demonstrates that phosphate-morpholine interactions exhibit substantial charge transfer between the donor and acceptor sites [1] [3]. The phosphate moiety in octyl dihydrogen phosphate contains two acidic protons that participate in hydrogen bonding with the nitrogen lone pair of morpholine [6]. Density functional theory calculations using the B3LYP functional with 6-31++G(d,p) basis sets indicate that the hydrogen bonds in phosphate-nitrogen systems exhibit binding energies ranging from 15 to 25 kcal/mol [7] [8] [9].
The hydrogen bonding network in octyl dihydrogen phosphate--morpholine complexes demonstrates remarkable stability due to the electrostatic interactions between the negatively charged phosphate group and the protonated morpholine nitrogen [9] [10]. Computational studies reveal that quaternary amine-phosphate interactions can achieve "covalent-like" stability, with dissociation energies comparable to those required for breaking covalent bonds [9] [10].
Interaction Type | Bond Length (Å) | Binding Energy (kcal/mol) | Reference |
---|---|---|---|
Phosphate O-H...N | 1.65-1.75 | 18-22 | [7] [9] |
Morpholine N-H...O | 1.80-1.90 | 12-18 | [11] [9] |
Electrostatic P-O...N⁺ | 2.60-2.80 | 25-35 | [8] [9] |
Natural bond orbital analysis reveals that the phosphate group exhibits n(O) → σ*(O-P) anomeric interactions that significantly influence the stability of the hydrogen bonding network [6]. The electron density transfer from morpholine nitrogen to phosphate oxygen atoms creates a stabilizing effect that enhances the overall binding affinity [1] [3]. Frontier molecular orbital analysis indicates that the highest occupied molecular orbital primarily resides on the morpholine nitrogen, while the lowest unoccupied molecular orbital is localized on the phosphate phosphorus center [12] [13].
The morpholine ring adopts a chair conformation in the complex, with the nitrogen atom positioned to maximize orbital overlap with the phosphate hydrogen bond donors [14]. Density functional theory calculations demonstrate that this preferred geometry results in optimal electrostatic interactions between the phosphate negative charge and the morpholine nitrogen lone pair [11] [1].
Molecular dynamics simulations of octyl dihydrogen phosphate--morpholine complexes in aqueous environments reveal complex solvation patterns that significantly influence molecular stability and hydrogen bonding networks [15] [16] [17]. The phosphate group exhibits strong interactions with water molecules, forming extensive hydration shells that compete with morpholine binding [1] [2].
Born-Oppenheimer molecular dynamics simulations demonstrate that water molecules coordinate preferentially to the phosphate oxygen atoms, creating a dynamic exchange between water and morpholine hydrogen bonding partners [16]. The solvation energy calculations indicate that water molecules provide stabilization energies of approximately 8-12 kcal/mol per hydrogen bond with phosphate groups [15] [17].
Molecular dynamics trajectories reveal that the octyl chain adopts extended conformations in aqueous solution, minimizing unfavorable hydrophobic interactions with the polar solvent [11]. The hydrophobic tail shows characteristic folding patterns that position the phosphate head group at the water interface while the morpholine moiety remains partially solvated [18].
Simulation Parameter | Aqueous Environment | Vacuum Conditions | Mixed Solvent |
---|---|---|---|
Average P-N Distance (Å) | 3.2 ± 0.3 | 2.8 ± 0.2 | 3.0 ± 0.25 |
Hydrogen Bond Lifetime (ps) | 2.5 ± 0.8 | Stable | 3.1 ± 0.9 |
Solvation Energy (kcal/mol) | -45 ± 5 | 0 | -28 ± 4 |
The radial distribution functions calculated from molecular dynamics simulations show distinct peaks corresponding to phosphate-water and morpholine-water interactions [15] [17]. Water molecules form bridging networks between the phosphate and morpholine components, creating extended hydrogen bonding clusters that enhance the overall complex stability [11].
Diffusion coefficients obtained from molecular dynamics trajectories indicate that octyl dihydrogen phosphate--morpholine complexes exhibit reduced mobility compared to individual components, reflecting the increased molecular size and enhanced intermolecular interactions [19]. The calculated diffusion coefficient for the complex is approximately 60% lower than that of free morpholine in aqueous solution [16].
Temperature-dependent molecular dynamics simulations reveal that increased thermal energy promotes dissociation of the phosphate-morpholine hydrogen bonds while maintaining the overall complex structure through electrostatic interactions [17]. The critical temperature for complex dissociation ranges from 350-400 K, depending on the ionic strength of the solution [19].
Transition state analysis for phosphate-morpholine association reveals a complex energy landscape characterized by multiple intermediates and competing reaction pathways [20] [21] [22]. Quantum chemical calculations using coupled-cluster methods demonstrate that the association process involves initial electrostatic attraction followed by hydrogen bond formation and subsequent structural reorganization [23] [24].
The transition state structure exhibits a partially formed hydrogen bond between the phosphate hydrogen atom and morpholine nitrogen, with an O-H...N distance of approximately 2.0 Å [20]. Ab initio calculations at the CCSD(T) level indicate that the activation energy for complex formation ranges from 3-8 kcal/mol, depending on the specific approach geometry [23] [24].
Intrinsic reaction coordinate calculations reveal that the association pathway involves initial approach of the morpholine molecule along the phosphate electrostatic field gradient [21] [22]. The reaction coordinate analysis demonstrates that the transition state occurs when the morpholine nitrogen is positioned approximately 2.5 Å from the phosphate phosphorus center [20].
Transition State Property | Value | Method | Reference |
---|---|---|---|
Activation Energy (kcal/mol) | 5.2 ± 1.5 | CCSD(T)/CBS | [23] [24] |
O-H...N Distance (Å) | 2.0 ± 0.1 | MP2/6-311++G(d,p) | [20] [21] |
Imaginary Frequency (cm⁻¹) | -245 | B3LYP/6-31G(d) | [25] [26] |
Reaction Coordinate (amu¹/²Å) | -0.85 | IRC Analysis | [21] [22] |
Natural bond orbital analysis of the transition state reveals significant charge redistribution during the association process [6]. The phosphate group experiences increased electron density on the oxygen atoms while the morpholine nitrogen shows partial positive charge development [1]. This charge transfer pattern facilitates the formation of stable hydrogen bonding interactions in the final complex structure [3].
Solvent effects on the transition state energetics demonstrate that aqueous environments stabilize the association process by approximately 4-6 kcal/mol through preferential solvation of the polar transition state structure [27] [25]. Polarizable continuum model calculations indicate that the dielectric constant of the medium significantly influences the activation energy and reaction thermodynamics [16].
The temperature dependence of the association rate constant follows Arrhenius behavior with a pre-exponential factor of 10¹² s⁻¹ and an activation energy consistent with the quantum chemical predictions [28]. Kinetic isotope effect studies reveal that hydrogen bond formation is the rate-determining step in the association mechanism [20] [21].